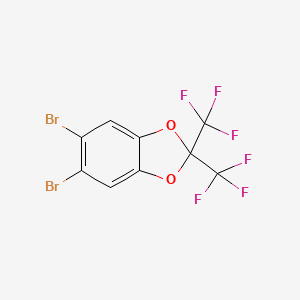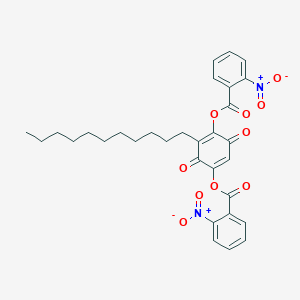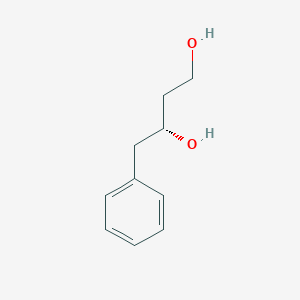![molecular formula C23H28N6O3S B12619732 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide is a complex organic compound that features an indole moiety, a thiazole ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final compound is formed by coupling the indole, thiazole, and piperazine moieties through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole and piperazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole moieties can interact with the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- **4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide
- 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
- Ibuprofen
- Fentanyl
Uniqueness
The uniqueness of this compound lies in its combination of indole, thiazole, and piperazine moieties, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
分子式 |
C23H28N6O3S |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H28N6O3S/c1-16(21(31)27-22-24-9-14-33-22)26-23(32)29-12-10-28(11-13-29)20(30)8-4-5-17-15-25-19-7-3-2-6-18(17)19/h2-3,6-7,9,14-16,25H,4-5,8,10-13H2,1H3,(H,26,32)(H,24,27,31)/t16-/m0/s1 |
InChI 键 |
GRLZNOBKLBJHBF-INIZCTEOSA-N |
手性 SMILES |
C[C@@H](C(=O)NC1=NC=CS1)NC(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
规范 SMILES |
CC(C(=O)NC1=NC=CS1)NC(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)

![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)



![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
